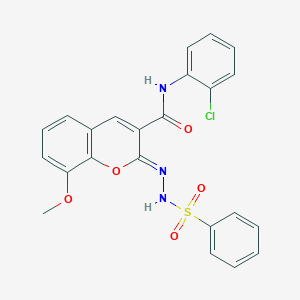

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Description

This compound belongs to the chromene family, characterized by a benzopyran core with a sulfonamidoimino group at position 2, a methoxy substituent at position 8, and a carboxamide moiety at position 3 linked to a 2-chlorophenyl group. The Z-configuration of the imine group (2Z) and the electron-withdrawing benzenesulfonamide moiety likely influence its reactivity and biological interactions.

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)-8-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O5S/c1-31-20-13-7-8-15-14-17(22(28)25-19-12-6-5-11-18(19)24)23(32-21(15)20)26-27-33(29,30)16-9-3-2-4-10-16/h2-14,27H,1H3,(H,25,28)/b26-23- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKMFUWHDHIJAK-RWEWTDSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.

Formation of the Phenylsulfonyl Hydrazono Group: This step involves the reaction of the chromene derivative with phenylsulfonyl hydrazine under reflux conditions to form the hydrazono group.

Attachment of the Chlorophenyl Moiety: The final step involves the coupling of the chlorophenyl group to the chromene derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized chromene derivatives.

Reduction: Reduced chromene derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups (Table 1).

Table 1: Structural Comparison of Chromene Derivatives

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide, often referred to as "Compound A," belongs to the class of chromene derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of Compound A can be described as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 389.87 g/mol

The structure includes a chromene core with a methoxy group and a benzenesulfonamide moiety, which are crucial for its biological activity.

Biological Activity Overview

Compound A has been studied for its potential activities in various biological contexts, including:

-

Antimicrobial Activity

- Several studies have reported the antimicrobial properties of Compound A against a range of pathogens. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Table 1 : Antimicrobial Activity of Compound A

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anticancer Activity

- Compound A has shown promising results in various cancer cell lines, including breast cancer and leukemia. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro studies demonstrated that treatment with Compound A at concentrations ranging from 10 to 50 µM led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.

-

Anti-inflammatory Properties

- The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity has been validated in animal models of inflammation.

- Research Findings : In a murine model of carrageenan-induced paw edema, administration of Compound A significantly reduced paw swelling compared to the control group.

-

Antioxidant Activity

- Compound A displays notable antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.

- Table 2 : Antioxidant Activity Assay Results

Assay Type IC50 (µg/mL) DPPH Scavenging 15 ABTS Radical Cation 20 Ferric Reducing Antioxidant Power (FRAP) 18

The biological activities of Compound A are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, which may explain the antimicrobial and anti-inflammatory effects.

- Induction of Apoptosis : In cancer cells, Compound A activates caspase pathways leading to programmed cell death.

- Scavenging Free Radicals : The methoxy group and chromene structure contribute to the electron-donating ability, enhancing antioxidant activity.

Q & A

Basic: What are the standard synthetic routes for preparing (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step sequence:

Chromene Core Formation : Condensation of 8-methoxy-2H-chromene-3-carboxylic acid derivatives with benzenesulfonamide intermediates under reflux in polar aprotic solvents (e.g., DMF) .

Imino Group Introduction : Reaction with 2-chloroaniline in the presence of coupling agents like EDCI/HOBt at 0–25°C to form the imino linkage .

Purification : Use of HPLC or column chromatography with gradients of methanol/dichloromethane to isolate the Z-isomer selectively .

Key Considerations : Control reaction pH (<7) to avoid epimerization, and monitor reaction progress via TLC or LC-MS.

Advanced: How can researchers optimize reaction conditions to minimize byproducts during sulfonamidoimino group formation?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) to enhance regioselectivity .

- Solvent Effects : Compare yields in DMSO vs. THF; DMSO may stabilize intermediates but increase side reactions at elevated temperatures .

- Temperature Gradients : Use microwave-assisted synthesis (60–80°C, 10–15 min) to reduce hydrolysis of the sulfonamide group .

Data-Driven Approach : Employ Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity, catalyst loading) .

Basic: What spectroscopic techniques are critical for confirming the Z-configuration of the imino group?

- NMR : H NMR analysis of the imino proton (δ 8.2–8.5 ppm, singlet) and NOESY correlations to confirm spatial proximity between the sulfonamido and chromene groups .

- X-ray Crystallography : Resolve the Z-configuration using SHELXL-2018 for refinement, with R-factor <5% .

- IR Spectroscopy : Validate the C=N stretch at 1620–1650 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

- Structural Variants : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-methylphenyl analogs) using PASS (Prediction of Activity Spectra) to identify target-specific trends .

- Assay Conditions : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to control for false positives .

- Meta-Analysis : Cross-reference bioactivity datasets from ChEMBL or PubChem to identify outliers .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

- Cell Viability : MTT assay in HeLa or MCF-7 cells (IC₅₀ determination) .

- Apoptosis : Flow cytometry with Annexin V/PI staining .

- Target Engagement : Western blotting for caspase-3 cleavage or PARP inhibition .

Advanced: How can molecular docking be applied to predict interactions with biological targets?

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) based on structural homology to known chromene inhibitors .

- Validation : Compare docking poses with co-crystallized ligands (PDB IDs: 1M17, 3WZE) and calculate RMSD <2.0 Å .

Basic: What analytical methods ensure purity and stability of the compound under storage?

- HPLC : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with retention time consistency (±0.2 min) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS to detect hydrolysis or oxidation .

Advanced: How can researchers address low solubility in aqueous buffers for in vivo studies?

- Formulation Strategies :

- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .

- Cosolvents : Use Cremophor EL/PEG 400 mixtures (4:1 v/v) with sonication .

- Prodrug Design : Introduce phosphate or acetyl groups at the methoxy position to enhance hydrophilicity .

Basic: What safety and toxicity assessments are required prior to preclinical trials?

- In Vitro Toxicity : HepG2 cell cytotoxicity (CC₅₀ >100 µM) and Ames test for mutagenicity .

- In Silico Predictors : ProTox-II for hepatotoxicity and hERG channel inhibition risk .

Advanced: How can crystallographic data resolve discrepancies in reported molecular geometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.